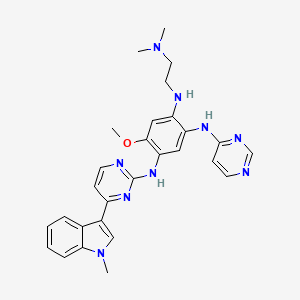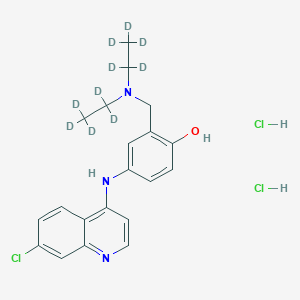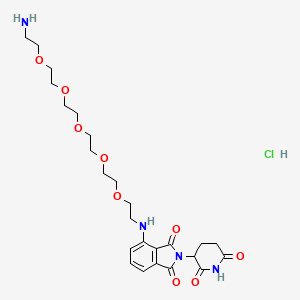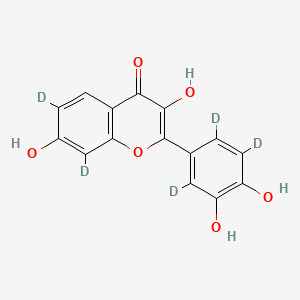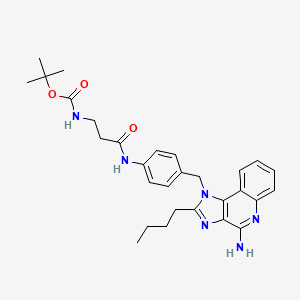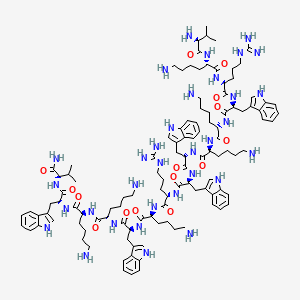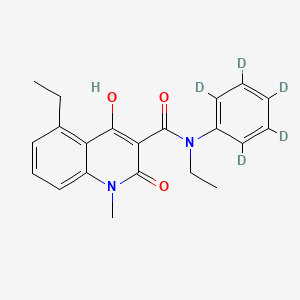
GPR55 agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR55 agonist 3 is a compound that targets the G protein-coupled receptor 55 (GPR55), which is a class A G protein-coupled receptor. GPR55 has been identified as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders . The compound is known for its high binding affinity and selectivity towards GPR55, making it a valuable tool in scientific research.
準備方法
The synthesis of GPR55 agonist 3 involves several steps. One common synthetic route is based on the 3-benzylquinolin-2(1H)-one scaffold . The process typically includes the following steps:
Formation of the quinolin-2(1H)-one scaffold: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step involves the alkylation of the quinolin-2(1H)-one scaffold with a benzyl halide in the presence of a base.
Functional group modifications: Various functional groups can be introduced or modified to enhance the binding affinity and selectivity of the compound.
化学反応の分析
GPR55 agonist 3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol.
科学的研究の応用
GPR55 agonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationship of GPR55 ligands.
Industry: The compound can be used in the development of new drugs targeting GPR55.
作用機序
GPR55 agonist 3 exerts its effects by binding to the GPR55 receptor, which activates various intracellular signaling pathways . The activation of GPR55 leads to the release of intracellular calcium, activation of protein kinase C, and phosphorylation of extracellular signal-regulated kinases (ERK1/2) . These signaling events contribute to the modulation of various cellular processes, including cell proliferation, migration, and inflammation .
類似化合物との比較
GPR55 agonist 3 can be compared with other similar compounds, such as:
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist that has been used in various studies to investigate the role of GPR55.
L-α-lysophosphatidylinositol: The endogenous agonist of GPR55.
This compound is unique due to its high selectivity and potency towards GPR55, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
特性
分子式 |
C19H16F4N4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)pyridin-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1 |
InChIキー |
ZCCOGNCJKNCXMI-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
正規SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



